molecular formula C6H9NO2 B3432291 2-Cyanovaleric acid CAS No. 99839-48-2

2-Cyanovaleric acid

Cat. No.: B3432291
CAS No.: 99839-48-2
M. Wt: 127.14 g/mol
InChI Key: NICLKHGIKDZZGV-UHFFFAOYSA-N
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Description

2-Cyanovaleric acid, also known as 4,4′-Azobis(4-cyanovaleric acid) or ACVA, is a water-soluble azo initiator widely used in the radical polymerization process . It has a specific –N=N– structure, similar to other azo compounds .


Synthesis Analysis

ACVA has been used in the preparation of polystyrene particles by polymerizing styrene in ethyl alcohol . It has also been used in the synthesis of indole and its derivatives in water , and in the functionalization of silica and metal−organic framework nanoparticles .


Molecular Structure Analysis

The molecular formula of ACVA is C12H16N4O4, and it has a molecular weight of 280.28 g/mol . Its structure includes a nitrogen-to-nitrogen double bond (–N=N–), which can easily break to form free radicals during the decomposition process .


Chemical Reactions Analysis

ACVA has a complex decomposition process with four mass loss stages during its pyrolysis . The heat release mainly occurs in the first and final decomposition stages, and the heat flux in the middle stages is very disordered . Different decomposition stages are accompanied by different decomposition products, some of which are considered toxic, such as HCN and CH4 .


Physical and Chemical Properties Analysis

ACVA is a solid substance with a decomposition temperature range of 87 °C to 127.9 °C . It has the lowest apparent activation energy (91 kJ mol −1) and the highest heat release (4706 J g −1) compared with some commonly used azos .

Mechanism of Action

The mechanism of action of ACVA is based on its ability to form free radicals due to its specific –N=N– structure . These free radicals can then participate in various chemical reactions, such as the radical polymerization process .

Safety and Hazards

ACVA may trigger thermal runaway accidents at high temperatures due to its specific –N=N– structure . It is classified as a self-reactive chemical (Type D) and a short-term (acute) aquatic hazard (Category 3) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; storing away from clothing and combustible materials; and wearing protective gloves, eye protection, and face protection .

Properties

IUPAC Name

2-cyanopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-5(4-7)6(8)9/h5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICLKHGIKDZZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347000
Record name 2-Cyanopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-48-2
Record name 2-Cyanopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyanopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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